

# Application Notes and Protocols: Immunohistochemistry for TRK Fusion Proteins in Selitrectinib Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bayer 16574 |           |
| Cat. No.:            | B1664461    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of solid tumors. These fusions lead to the overexpression of constitutively active TRK fusion proteins, which promote tumor growth and survival. Selitrectinib (LOXO-195) is a next-generation, selective TRK inhibitor designed to overcome acquired resistance to first-generation TRK inhibitors.[1][2] Accurate and efficient identification of patients with TRK fusion-positive cancers is crucial for the successful clinical application of Selitrectinib.

Immunohistochemistry (IHC) serves as a valuable screening tool for the detection of TRK fusion proteins.[3][4] This document provides detailed application notes and protocols for the use of pan-TRK IHC in the context of Selitrectinib studies, including methodologies for key experiments, data presentation in structured tables, and visualizations of relevant pathways and workflows.

### **Data Presentation**

Table 1: Performance of Pan-TRK IHC for the Detection of NTRK Fusions



| Parameter                       | Value           | Notes                                                                                                                                                                      |
|---------------------------------|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sensitivity                     | 75% - 95.2%     | Sensitivity can vary depending on the antibody clone, tumor type, and NTRK gene involved.[5][6][7] Studies have shown lower sensitivity for detecting NTRK3 fusions.[6][7] |
| Specificity                     | 81% - 100%      | High specificity indicates a low rate of false-positive results.[5]                                                                                                        |
| Positive Predictive Value (PPV) | Highly variable | PPV is dependent on the prevalence of NTRK fusions in the tested population.                                                                                               |
| Negative Predictive Value (NPV) | High            | A negative IHC result makes<br>the presence of a TRK fusion<br>less likely.                                                                                                |

Note: The data presented is from studies evaluating pan-TRK IHC as a screening method for TRK fusions and is not specific to Selitrectinib clinical trials. Confirmatory molecular testing (e.g., NGS) is recommended for all IHC-positive cases.

Table 2: Common Pan-TRK IHC Staining Patterns and

**Associated Fusion Partners** 

| Staining Pattern             | Associated Fusion Partners (Examples) |
|------------------------------|---------------------------------------|
| Cytoplasmic                  | TPM3, TPR                             |
| Nuclear                      | ETV6                                  |
| Membranous                   | TPM3, TPR                             |
| Perinuclear/Nuclear Membrane | LMNA                                  |

Staining patterns can provide clues about the potential fusion partner but are not definitive.[5] [8]



# Experimental Protocols Pan-TRK Immunohistochemistry Protocol

This protocol is based on the widely used rabbit monoclonal antibody clone EPR17341, which recognizes the C-terminal region of TRKA, TRKB, and TRKC proteins.

- 1. Specimen Preparation:
- Use formalin-fixed, paraffin-embedded (FFPE) tissue sections of 3-5  $\mu$ m thickness on positively charged slides.
- 2. Deparaffinization and Rehydration:
- Incubate slides in a xylene substitute (or xylene) to remove paraffin.
- Rehydrate through a series of graded ethanol solutions to water.
- 3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a high pH antigen retrieval solution (e.g., citrate buffer, pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-40 minutes.
- Allow slides to cool to room temperature.
- 4. Peroxidase Blocking:
- Incubate slides with a hydrogen peroxide-based blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
- Rinse with a wash buffer (e.g., Tris-buffered saline with Tween 20 TBST).
- 5. Primary Antibody Incubation:
- Incubate slides with the pan-TRK primary antibody (clone EPR17341) at the manufacturer's recommended dilution.



Incubation is typically performed for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.

### 6. Detection System:

- Use a polymer-based detection system with an anti-rabbit secondary antibody conjugated to horseradish peroxidase (HRP).
- Incubate according to the manufacturer's instructions.
- Rinse with wash buffer.
- 7. Chromogen Application:
- Apply a diaminobenzidine (DAB) chromogen solution and incubate until the desired brown staining intensity is achieved.
- Rinse with deionized water to stop the reaction.
- 8. Counterstaining:
- Counterstain with hematoxylin to visualize cell nuclei.
- Differentiate and blue the slides.
- 9. Dehydration and Mounting:
- Dehydrate slides through graded ethanol solutions and clear in xylene or a xylene substitute.
- Coverslip with a permanent mounting medium.

#### 10. Controls:

- Positive Control: Use tissue known to express TRK proteins, such as normal appendix (nerve fibers) or a validated TRK fusion-positive tumor tissue.
- Negative Control: Omit the primary antibody or use an isotype-matched negative control antibody.



### Interpretation and Scoring of Pan-TRK IHC

- 1. Staining Pattern:
- Record the subcellular localization of the staining: cytoplasmic, nuclear, membranous, or a combination.
- 2. Staining Intensity:
- Score the intensity of staining on a scale of 0 to 3+:
  - 0: No staining
  - 1+: Weak staining
  - 2+: Moderate staining
  - 3+: Strong staining
- 3. Percentage of Positive Tumor Cells:
- Estimate the percentage of tumor cells showing any specific staining.
- 4. H-Score (optional but recommended for quantitative analysis):
- Calculate the H-score using the following formula:
  - H-Score = [1 x (% of cells with 1+ intensity)] + [2 x (% of cells with 2+ intensity)] + [3 x (% of cells with 3+ intensity)]
  - The H-score ranges from 0 to 300.

A positive pan-TRK IHC result is generally defined as any specific staining ( $\geq 1+$ ) in  $\geq 1\%$  of tumor cells.[4] However, interpretation should be performed by a trained pathologist considering the staining pattern and intensity in the context of the tumor histology. All positive IHC results should be confirmed by a molecular method such as next-generation sequencing (NGS) to identify the specific NTRK gene fusion.



# Visualizations TRK Fusion Protein Signaling Pathway



Click to download full resolution via product page

Caption: TRK Fusion Protein Signaling and Inhibition by Selitrectinib.

## **Experimental Workflow for TRK Fusion Detection**





Click to download full resolution via product page

Caption: Workflow for Identifying TRK Fusion-Positive Patients.

### Conclusion

Pan-TRK IHC is a practical and efficient initial screening method for identifying patients with TRK fusion-positive cancers who may be candidates for treatment with Selitrectinib. A thorough understanding of the IHC protocol, staining patterns, and scoring criteria is essential for



accurate interpretation. It is critical to remember that IHC is a screening tool, and all positive results must be confirmed with a definitive molecular test to ensure appropriate patient selection for targeted therapy. The provided protocols and workflows are intended to guide researchers and clinicians in the effective use of pan-TRK IHC in the context of Selitrectinib studies and clinical practice.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. A systematic comparison of pan-Trk immunohistochemistry assays among multiple cancer types PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sensitivity of pan-TRK immunohistochemistry in solid tumours: A meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemistry for TRK Fusion Proteins in Selitrectinib Studies]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1664461#immunohistochemistry-for-trkfusion-proteins-in-selitrectinib-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com